molecular formula C7H7BrN2O2 B11876211 Ethyl 3-bromopyrazine-2-carboxylate

Ethyl 3-bromopyrazine-2-carboxylate

Cat. No.: B11876211
M. Wt: 231.05 g/mol
InChI Key: JTZJUXFPUFUYLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromopyrazine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl pyrazine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration . The product is then purified through crystallization or distillation to obtain the desired compound with high purity.

Mechanism of Action

The mechanism of action of ethyl 3-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit viral replication by targeting viral RNA-dependent RNA polymerase, as seen in the case of favipiravir, a related compound . The exact molecular pathways involved vary depending on the specific biological context and target .

Biological Activity

Ethyl 3-bromopyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, structural comparisons, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C₇H₇BrN₂O₂. It features a bromine atom attached to a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ethyl ester at the carboxylic acid position enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Compounds derived from pyrazine derivatives have been studied for their potential anticancer properties. This compound's structure may enhance its ability to inhibit cancer cell growth through various mechanisms.
  • Anti-inflammatory Properties : Similar pyrazine derivatives have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory effects.
  • Neuropharmacological Effects : Interaction studies indicate that this compound may modulate metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders. This modulation could lead to therapeutic applications in treating conditions such as anxiety and depression.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Receptor Modulation : The compound may interact with specific receptors in the brain, influencing neurotransmitter systems and potentially providing therapeutic benefits for neuropsychiatric conditions.
  • Enzyme Inhibition : this compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory processes, although specific targets remain to be fully elucidated .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesSimilarity Index
Mthis compoundMethyl group instead of ethyl0.90
3,6-Dibromo-2-pyrazinecarboxylic acidTwo bromines on the pyrazine ring0.87
3-Bromo-6-chloropyrazine-2-carboxylic acidChlorine substitution at position six0.84
Methyl 3,6-dibromopyrazine-2-carboxylateTwo bromines and a methyl group0.79
Methyl 3-amino-6-bromopyrazine-2-carboxylateAmino group substitution enhancing activity0.78

This table illustrates how variations in substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the unique role of this compound within this class.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing context for understanding the potential applications of this compound:

  • Anticancer Studies : Research involving pyrazine derivatives has shown promising results in inhibiting cancer cell proliferation across various types, including breast and lung cancer cell lines . These findings suggest that this compound could be explored as a lead compound for developing new anticancer therapies.
  • Neuropharmacological Investigations : Studies on related compounds indicate that they can modulate neurotransmitter systems, offering potential pathways for treating neurodegenerative diseases. this compound's ability to interact with metabotropic glutamate receptors positions it as a candidate for further exploration in this area.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

ethyl 3-bromopyrazine-2-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3

InChI Key

JTZJUXFPUFUYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1Br

Origin of Product

United States

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